molecular formula C12H15N3O2S B13827857 1H-Pyrrole-3-carboxylicacid,5-(2-amino-4-thiazolyl)-2,4-dimethyl-,ethylester(9CI)

1H-Pyrrole-3-carboxylicacid,5-(2-amino-4-thiazolyl)-2,4-dimethyl-,ethylester(9CI)

Cat. No.: B13827857
M. Wt: 265.33 g/mol
InChI Key: PCFHYINGEZQKGB-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxylicacid,5-(2-amino-4-thiazolyl)-2,4-dimethyl-,ethylester(9CI) is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

The synthesis of 1H-Pyrrole-3-carboxylicacid,5-(2-amino-4-thiazolyl)-2,4-dimethyl-,ethylester(9CI) involves several steps, typically starting with the preparation of the pyrrole ring. The synthetic route may include the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a thiourea derivative and a haloketone.

    Functional Group Modifications:

Industrial production methods may involve optimizing these synthetic routes to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1H-Pyrrole-3-carboxylicacid,5-(2-amino-4-thiazolyl)-2,4-dimethyl-,ethylester(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace functional groups like halides or esters.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

1H-Pyrrole-3-carboxylicacid,5-(2-amino-4-thiazolyl)-2,4-dimethyl-,ethylester(9CI) has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxylicacid,5-(2-amino-4-thiazolyl)-2,4-dimethyl-,ethylester(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1H-Pyrrole-3-carboxylicacid,5-(2-amino-4-thiazolyl)-2,4-dimethyl-,ethylester(9CI) can be compared with other similar compounds, such as:

    1H-Pyrrole-3-carboxylicacid,5-(2-amino-4-thiazolyl)-2,4-dimethyl-,methylester(9CI): This compound differs by having a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1), share some structural similarities but differ in their biological activity and applications.

    Pyrrole Derivatives: Other pyrrole derivatives, such as porphyrins and chlorophyll, have different functional groups and biological roles, highlighting the diversity and versatility of pyrrole-based compounds.

Properties

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

ethyl 5-(2-amino-1,3-thiazol-4-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C12H15N3O2S/c1-4-17-11(16)9-6(2)10(14-7(9)3)8-5-18-12(13)15-8/h5,14H,4H2,1-3H3,(H2,13,15)

InChI Key

PCFHYINGEZQKGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C2=CSC(=N2)N)C

Origin of Product

United States

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